molecular formula C19H17N3O7 B2392534 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 922118-26-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2392534
CAS No.: 922118-26-1
M. Wt: 399.359
InChI Key: SKKJOCZMNRXZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates two distinct pharmacophoric units: a 1,3-benzodioxole moiety and a 3,4,5-trimethoxybenzamide group , linked through a 1,3,4-oxadiazole heterocycle . The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and role as a bioisostere for ester and amide functionalities. Researchers can explore this compound as a key intermediate or precursor in developing novel therapeutic agents. Potential research applications include investigating its inhibitory effects on various enzymatic targets, given the known activity profiles of its structural components. The presence of the 3,4,5-trimethoxyphenyl system, a fragment common in tubulin polymerization inhibitors, suggests potential utility in oncology research for targeting the cytoskeleton of cancer cells. Concurrently, the benzodioxole ring is a feature in many bioactive molecules, including those with neurological activity. This hybrid structure presents a compelling case for structure-activity relationship (SAR) studies in drug discovery programs. It is intended for laboratory research use by qualified scientists.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7/c1-24-14-7-11(8-15(25-2)16(14)26-3)17(23)20-19-22-21-18(29-19)10-4-5-12-13(6-10)28-9-27-12/h4-8H,9H2,1-3H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKJOCZMNRXZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Benzo[d]dioxol-5-yl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of N-(benzo[d]dioxol-5-carbonyl)hydrazinecarbothioamide. A representative protocol involves:

  • Reacting benzo[d]dioxole-5-carbonyl chloride with thiosemicarbazide in dichloromethane at 0–5°C to form the diacylhydrazide intermediate.
  • Cyclizing the intermediate with phosphorus oxychloride (POCl₃) under reflux (80°C, 6 h), yielding the 2-amino-1,3,4-oxadiazole derivative.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Temperature 80°C
Cyclizing Agent POCl₃

Alternative Cyclodehydration Using Hydroxylamine

A modified approach employs hydroxylamine hydrochloride for amidoxime formation, followed by acylative cyclization:

  • Benzo[d]dioxole-5-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux (4 h) to yield the amidoxime.
  • Treating the amidoxime with chloroacetyl chloride in toluene at 110–120°C for 6–8 h induces cyclodehydration, forming the oxadiazole ring.

Optimization Insight :

  • Tetrabutylammonium fluoride (TBAF) accelerates cyclization at room temperature, reducing energy input.
  • Bulky acyl groups necessitate elevated temperatures (50–80°C) for complete conversion.

Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride

The 2-amino-1,3,4-oxadiazole intermediate undergoes amidation with 3,4,5-trimethoxybenzoyl chloride:

  • Dissolving the oxadiazol-2-amine in dry tetrahydrofuran (THF) under nitrogen.
  • Adding 3,4,5-trimethoxybenzoyl chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
  • Stirring at room temperature for 12 h, followed by aqueous workup and recrystallization from ethanol.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (s, 1H, NH), 7.92 (d, J = 1.6 Hz, 1H, ArH), 7.85 (dd, J = 8.4, 1.6 Hz, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.08 (s, 2H, OCH₂O), 3.89 (s, 9H, 3×OCH₃).
  • HRMS : m/z [M+H]⁺ calculated for C₂₀H₁₈N₃O₇: 412.1143; found: 412.1146.

One-Pot Tandem Synthesis

Recent advances enable a streamlined one-pot procedure:

  • Concurrent cyclodehydration and amidation using polymer-supported reagents.
  • Combining benzo[d]dioxole-5-carbohydrazide, 3,4,5-trimethoxybenzoyl chloride, and N,N’-carbonyldiimidazole (CDI) in acetonitrile at 60°C for 24 h.

Advantages :

  • Eliminates intermediate isolation, improving atom economy.
  • Yields comparable to stepwise methods (65–70%).

Mechanistic Investigations

Cyclodehydration Pathway

Density functional theory (DFT) studies reveal a concerted mechanism for POCl₃-mediated cyclization, with a Gibbs activation energy (ΔG‡) of 28.5 kcal/mol.

Amidation Kinetics

Pseudo-first-order kinetics govern the acylation step, with a rate constant (k) of 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C.

Challenges and Optimization

Byproduct Formation

  • Issue : Over-acylation at the oxadiazole NH position.
  • Mitigation : Use of bulky bases (e.g., N,N-diisopropylethylamine) suppresses polysubstitution.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Ethereal solvents (THF, dioxane) balance reactivity and workability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Advantage Limitation
Diacylhydrazide route 68–72 80 High reproducibility POCl₃ handling hazards
Hydroxylamine route 60–65 110–120 Avoids POCl₃ Long reaction time
One-pot tandem 65–70 60 Simplified workflow Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Oxadiazole-Based Derivatives
Compound Name Core Structure Substituents Synthesis Method Yield (%) Biological Activity Reference
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Sulfanylacetamide linked to N-phenyl Condensation of oxadiazole-2-thiol with chloroacetamides 58–86 Antibacterial, antifungal
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-yl and 3,4,5-trimethoxybenzamide Likely hydrazide cyclization or coupling N/A Inferred antimicrobial/antifungal N/A

Key Differences :

  • The benzo[d][1,3]dioxol-5-yl substituent may improve metabolic stability compared to phenyl groups .
Benzimidazole and Thiazole Derivatives
Compound Name Core Structure Substituents Synthesis Method Yield (%) Biological Activity Reference
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide Benzimidazole Cyanobenzimidazole and trimethoxybenzamide Coupling of benzoyl chloride with aminobenzimidazole 72 Not specified (structural analog)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide Thiazole Cyclopropanecarboxamide and benzodioxole Carbodiimide-mediated coupling 27 Not specified

Key Differences :

  • The benzimidazole derivative exhibits a planar aromatic system, which may enhance DNA intercalation, unlike the oxadiazole core.
  • The thiazole derivative incorporates a cyclopropane ring, introducing steric hindrance that could affect target binding.
Penta-2,4-dienamide Derivatives
Compound Name Core Structure Substituents Synthesis Method Yield (%) Biological Activity Reference
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide (5b) Conjugated diene Thiazole and benzodioxole Condensation of hydrazides 92.7 Anticancer (inferred)

Key Differences :

  • The conjugated diene backbone in allows for π-π stacking interactions, whereas the oxadiazole core in the target compound provides rigidity and metabolic stability.

Physicochemical and Spectral Comparisons

  • Methoxy Groups : The 3,4,5-trimethoxybenzamide moiety is common in combretastatin analogs , where methoxy groups enhance tubulin-binding affinity. This suggests the target compound may share similar pharmacological targets.
  • NMR Data : The trimethoxybenzamide protons in resonate at δ 3.76–3.90 ppm, consistent with electron-donating methoxy groups. Benzo[d][1,3]dioxole protons typically appear as doublets near δ 6.8–7.5 ppm .
  • Melting Points : Oxadiazole derivatives (e.g., ) exhibit higher melting points (176–228°C) compared to dienamides (157–233°C ), likely due to stronger intermolecular hydrogen bonding in oxadiazoles.

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring and a trimethoxybenzamide group. The molecular formula is C18H20N2O5C_{18}H_{20}N_2O_5 with a molecular weight of approximately 348.36 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against several cancer cell lines in vitro.
  • Anti-inflammatory Properties : The compound has been reported to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses.
  • Immunomodulatory Effects : It may influence immune cell functions, including the proliferation of lymphocytes and the production of immunomodulatory cytokines.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : It appears to interfere with key signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammatory responses and cancer progression.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorCytotoxic effects on various cancer cell lines ,
Anti-inflammatoryReduced TNF-alpha and IL-6 levels ,
ImmunomodulatoryEnhanced lymphocyte proliferation ,

Case Studies

  • In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment.
  • Inflammation Model : In an animal model of carrageenan-induced paw edema, administration of the compound led to a significant decrease in paw swelling compared to control groups, suggesting potent anti-inflammatory effects.
  • Immunological Response : In a study assessing the effects on T-cell proliferation, the compound enhanced the proliferative response in CD4+ T-cells when stimulated with anti-CD3 antibodies.

Q & A

Q. How can synergistic effects with existing therapies be evaluated preclinically?

  • Approach :
  • Combination index (CI) : Calculate synergy using the Chou-Talalay method in cell-based assays .
  • In vivo xenograft models : Test efficacy in combination with standard chemotherapeutics (e.g., paclitaxel) .
  • Mechanistic studies : RNA-seq or phosphoproteomics to identify pathways modulated by the combination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.